molecular formula C8H9N3O4 B1391676 Methyl 2-(methylamino)-5-nitronicotinate CAS No. 1228182-64-6

Methyl 2-(methylamino)-5-nitronicotinate

Cat. No.: B1391676
CAS No.: 1228182-64-6
M. Wt: 211.17 g/mol
InChI Key: HTZBLXXWGQTRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-5-nitronicotinate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a methylamino group (-NHCH3) and a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-5-nitronicotinate typically involves the nitration of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the nitration of 2-chloronicotinic acid to form 2-chloro-5-nitronicotinic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield methyl 2-chloro-5-nitronicotinate. Finally, the chloro group is substituted with a methylamino group through a nucleophilic substitution reaction using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-5-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: Methyl 2-(methylamino)-5-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Methyl 2-(methylamino)-5-nitronicotinic acid.

Scientific Research Applications

Methyl 2-(methylamino)-5-nitronicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.

    Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate biological processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-5-nitronicotinate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-nitronicotinate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 2-(dimethylamino)-5-nitronicotinate: Similar structure but with a dimethylamino group instead of a methylamino group.

    Methyl 2-(ethylamino)-5-nitronicotinate: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

Methyl 2-(methylamino)-5-nitronicotinate is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(methylamino)-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZBLXXWGQTRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylamino)-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(methylamino)-5-nitronicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(methylamino)-5-nitronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(methylamino)-5-nitronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(methylamino)-5-nitronicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(methylamino)-5-nitronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.